Latamoxef - 79120-38-0

Latamoxef

Catalog Number: EVT-10893422
CAS Number: 79120-38-0
Molecular Formula: C20H20N6O9S
Molecular Weight: 520.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Moxalactam is a broad-spectrum oxacephem antibiotic in which the oxazine ring is substituted with a tetrazolylthiomethyl group and the azetidinone ring carries methoxy and 2-carboxy-2-(4-hydroxyphenyl)acetamido substituents. It has a role as an antibacterial drug. It is an oxacephem and a cephalosporin.
Latamoxef is a broad- spectrum beta-lactam antibiotic similar in structure to the cephalosporins except for the substitution of an oxaazabicyclo moiety for the thiaazabicyclo moiety of certain cephalosporins. It has been proposed especially for the meningitides because it passes the blood-brain barrier and for anaerobic infections.
Latamoxef is a natural product found in Apis cerana with data available.
Moxalactam is a semisynthetic oxa-beta-lactam antibiotic, with antibacterial activity used mainly against gram-negative aerobic bacteria. Replacing the beta-lactam sulfur atom for an oxygen atom and the presence of the methyltetrazolethio moiety and the para-hydroxyphenylmalonyl group, increases the antibacterial activity of moxalactam. The 7-alpha-methoxy group and the para-hydroxyphenylmalonyl group increases the stability of this agent against beta-lactamases. The use of this agent has been associated with fatal bleeding events.
Broad- spectrum beta-lactam antibiotic similar in structure to the CEPHALOSPORINS except for the substitution of an oxaazabicyclo moiety for the thiaazabicyclo moiety of certain CEPHALOSPORINS. It has been proposed especially for the meningitides because it passes the blood-brain barrier and for anaerobic infections.
Overview

Latamoxef is a semi-synthetic, broad-spectrum antibiotic classified within the oxacephem group, which is structurally similar to cephalosporins. It is primarily utilized for treating various bacterial infections due to its ability to penetrate the blood-brain barrier, making it particularly effective against central nervous system infections such as meningitis. Latamoxef exhibits activity against both Gram-positive and Gram-negative bacteria, including anaerobic organisms, and is often employed in pediatric medicine due to its favorable pharmacokinetic profile .

Source

Latamoxef was developed by Shionogi Research Laboratories in Osaka, Japan. It is derived from the structure of moxalactam, another antibiotic in the same class. The compound's design aims to enhance its efficacy against resistant bacterial strains while minimizing adverse effects .

Classification

Latamoxef belongs to the β-lactam class of antibacterial compounds and is specifically categorized as an oxacephem antibiotic. This classification highlights its structural characteristics, which include a unique oxaazabicyclo moiety that distinguishes it from traditional cephalosporins .

Synthesis Analysis

Methods

The synthesis of latamoxef involves several chemical reactions starting from basic organic compounds. The process typically includes:

  1. Formation of the β-lactam ring: This is achieved through cyclization reactions involving amino acids and acylating agents.
  2. Substitution of functional groups: The introduction of specific side chains enhances the compound's antibacterial properties.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to isolate latamoxef from by-products and unreacted materials.

Technical Details

The synthetic pathway requires careful control of reaction conditions, including temperature and pH, to ensure optimal yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the synthesis and confirm the identity of latamoxef .

Molecular Structure Analysis

Structure

Latamoxef has a complex molecular structure characterized by its β-lactam core and various substituents that confer its antibacterial properties. The chemical formula for latamoxef is C20H20N6O9SC_{20}H_{20}N_{6}O_{9}S, with a molecular weight of approximately 520.47 g/mol .

Data

  • Chemical Formula: C20H20N6O9SC_{20}H_{20}N_{6}O_{9}S
  • Molecular Weight: 520.473 g/mol
  • Structural Features: The presence of an oxaazabicyclo moiety differentiates it from traditional cephalosporins, enhancing its stability against β-lactamases .
Chemical Reactions Analysis

Reactions

Latamoxef undergoes various chemical reactions that are crucial for its antibacterial activity:

  1. Hydrolysis: Latamoxef is resistant to hydrolysis by many β-lactamases, which are enzymes produced by bacteria that can inactivate β-lactam antibiotics.
  2. Binding to Penicillin-Binding Proteins (PBPs): Latamoxef binds to PBPs in bacterial cell walls, inhibiting cell wall synthesis and leading to bacterial lysis.

Technical Details

The stability of latamoxef in the presence of β-lactamases allows it to maintain efficacy against resistant strains, making it a valuable option in antibiotic therapy .

Mechanism of Action

Latamoxef exerts its antibacterial effects primarily by inhibiting bacterial cell wall biosynthesis. This process involves:

  1. Inhibition of Transpeptidation: Latamoxef binds to PBPs, preventing cross-linking of peptidoglycan layers in the bacterial cell wall.
  2. Induction of Autolysins: The disruption of cell wall synthesis triggers autolysins that lead to cell lysis.

Data

  • Minimum Inhibitory Concentration (MIC): For Escherichia coli, MIC values range from 0.125 to 0.5 µg/ml; for Klebsiella pneumoniae, it is typically around 0.5 µg/ml or lower .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Latamoxef is typically presented as a white crystalline powder.
  • Solubility: It is soluble in water and various organic solvents, facilitating its formulation into injectable forms.

Chemical Properties

  • Stability: Latamoxef exhibits stability under acidic conditions but may degrade under alkaline conditions.
  • pH Range: Optimal activity is observed at physiological pH levels.

Relevant Data or Analyses

Studies indicate that latamoxef maintains activity against a broad spectrum of bacteria while exhibiting low toxicity profiles compared to other antibiotics in its class .

Applications

Latamoxef has several scientific uses due to its broad-spectrum activity:

  • Treatment of Infections: It is utilized for treating infections caused by both aerobic and anaerobic bacteria, including skin infections, respiratory tract infections, urinary tract infections, and intra-abdominal infections.
  • Pediatric Medicine: Given its safety profile and effectiveness against resistant strains, latamoxef has gained traction in pediatric settings for managing serious infections like meningitis .
  • Research Applications: Latamoxef serves as a model compound in studies investigating antibiotic resistance mechanisms and the development of new β-lactam antibiotics .
Historical Development and Evolution of Oxacephem Antibiotics

Emergence of Latamoxef in the Context of β-Lactam Diversification

Latamoxef (originally designated moxalactam) emerged in the early 1980s as a product of strategic molecular engineering within the β-lactam antibiotic class. This period marked intensive efforts to overcome limitations of existing cephalosporins and penicillins, particularly their susceptibility to β-lactamases and restricted spectrum against Gram-negative pathogens. As an oxacephem, Latamoxef featured a structural innovation: replacement of the sulfur atom in the dihydrothiazine ring of traditional cephalosporins with oxygen. This modification enhanced its stability against β-lactamase enzymes while expanding its affinity for penicillin-binding proteins in Gram-negative bacteria [3] [7].

The compound was synthesized via a complex multistep process beginning with 6-aminopenicillanic acid. Key steps included chlorination, propargyl alcohol displacement, Lindlar-catalyzed partial hydrogenation, and epoxidation, followed by conjugation with 1-methyl-1H-tetrazole-5-thiol. Final stages involved Wittig olefination and introduction of the D-(-)-α-(4-hydroxyphenyl)glycine side chain, yielding the asymmetric carbon at position 7 critical for bioactivity [7]. This synthetic achievement represented a milestone in β-lactam diversification, bridging the gap between cephalosporins and carbapenems in terms of spectrum and stability.

Table 1: Structural Evolution from Cephalosporins to Oxacephems

FeatureFirst-Gen CephalosporinsThird-Gen CephalosporinsOxacephems (Latamoxef)
Core Structure7-Aminocephalosporanic acid7-Aminocephalosporanic acid7-Aminooxacephem acid
Sulfur/OxygenSulfur (S) in ringSulfur (S) in ringOxygen (O) in ring
β-Lactamase StabilityLowModerateHigh
SpectrumGram-positive emphasisBroad (incl. Gram-negative)Broadest (incl. anaerobes)

Chronological Milestones in Latamoxef’s Clinical Introduction and Withdrawal

Shionogi & Co., Ltd. (Japan) pioneered Latamoxef’s development, culminating in its 1981 clinical launch under the brand name Shiomarin®. It gained rapid adoption for empirical treatment of severe infections like meningitis, intra-abdominal sepsis, and neutropenic fever due to its unparalleled coverage of Enterobacteriaceae, Haemophilus influenzae, and anaerobes such as Bacteroides fragilis [10]. By 1982, it was approved in the United States for similar indications, with peak annual sales exceeding $100 million USD [3].

However, post-marketing surveillance revealed alarming safety signals between 1982–1985. Multiple studies documented coagulopathies manifesting as prolonged bleeding times, hypoprothrombinemia, and platelet dysfunction. These were attributed to two mechanisms:

  • The N-methylthiotetrazole (NMTT) side chain inhibiting vitamin K epoxide reductase, impairing γ-carboxylation of clotting factors [8].
  • Direct inhibition of platelet aggregation via antagonism of adenosine diphosphate receptors [3].

Fatal hemorrhagic events in immunosuppressed and surgical patients prompted its withdrawal from major markets by 1987. This represented a pivotal case study in pharmacovigilance, illustrating how rare adverse effects may evade detection in pre-approval trials but emerge in real-world use [9].

Revival of Latamoxef in the Era of Multidrug-Resistant Pathogens

The global crisis of antimicrobial resistance has driven re-evaluation of historical antibiotics with untapped potential. Latamoxef’s stability against extended-spectrum β-lactamases (ESBLs) and cerebrospinal fluid penetration have renewed interest for specific niches:

  • Neonatal Sepsis: Population pharmacokinetic studies demonstrate that 30 mg/kg every 12 hours achieves target pharmacodynamic exposure (free drug concentration > MIC for 70% of the dosing interval) for pathogens with MICs ≤1 mg/L. For isolates with MICs of 4 mg/L, dosing must be intensified to every 8 hours [1].
  • Resistance Limitations: Attempts to repurpose Latamoxef for Stenotrophomonas maltophilia infections failed due to intrinsic resistance. A 2015 observational study of 12 ICU patients reported microbiological failure rates of 41.7% (5/12) and hospital mortality of 50% (6/12), correlating with MICs of 4–64 mg/L in non-survivors [4].

Revival strategies emphasize strict patient selection—avoiding those with malnutrition, hepatic dysfunction, or coagulopathy—and therapeutic drug monitoring to balance efficacy and toxicity risks [9]. Its use remains restricted to regions like Japan and parts of Europe where it is commercially available, primarily as an alternative to carbapenems for ESBL-producing Enterobacteriaceae when newer β-lactam/β-lactamase inhibitors are inaccessible [1] [9].

Properties

CAS Number

79120-38-0

Product Name

Latamoxef

IUPAC Name

(6R,7R)-7-[[2-carboxy-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C20H20N6O9S

Molecular Weight

520.5 g/mol

InChI

InChI=1S/C20H20N6O9S/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32)/t12?,18-,20+/m1/s1

InChI Key

JWCSIUVGFCSJCK-CAVRMKNVSA-N

Solubility

7.51e-01 g/L

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.